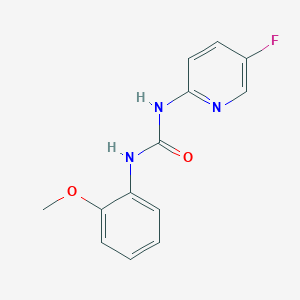
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea, also known as FPyU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a small molecule that has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea inhibits CK2 by binding to the ATP-binding site of the kinase domain. This prevents the binding of ATP and subsequent phosphorylation of downstream targets. The inhibition of CK2 activity by 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea leads to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has been shown to modulate various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Advantages and Limitations for Lab Experiments
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also shown potent inhibitory activity against CK2 in vitro and in vivo, making it a potential therapeutic agent for the treatment of CK2-associated diseases. However, there are also limitations to the use of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other kinases. Additionally, its efficacy and safety in human clinical trials have not been established.
Future Directions
There are several future directions for the study of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea. One direction is the optimization of its pharmacological properties, such as its potency, selectivity, and bioavailability. Another direction is the identification of its downstream targets and the elucidation of its mechanism of action. Additionally, the development of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea as a therapeutic agent for the treatment of CK2-associated diseases in human clinical trials is a promising future direction.
Synthesis Methods
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea involves the reaction between 5-fluoropyridine-2-carboxylic acid and 2-methoxyaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under inert conditions. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has been studied for its potential use in various scientific research applications. It has shown promise as a kinase inhibitor, specifically targeting the protein kinase CK2 (casein kinase 2). CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Aberrant CK2 activity has been implicated in various diseases such as cancer, neurodegeneration, and inflammation. 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea has shown potent inhibitory activity against CK2 in vitro and in vivo, making it a potential therapeutic agent for the treatment of CK2-associated diseases.
properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-11-5-3-2-4-10(11)16-13(18)17-12-7-6-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXAOSBHHIHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoropyridin-2-yl)-1-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)
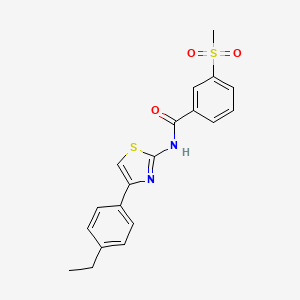
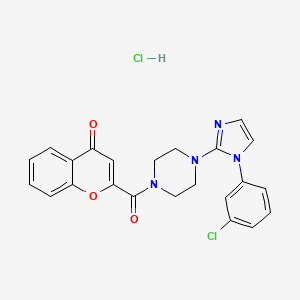


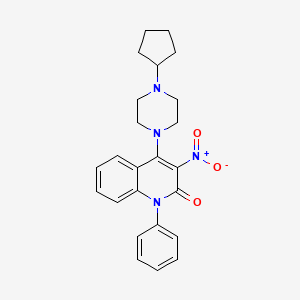
![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)
![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)
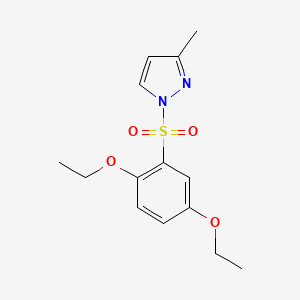
![2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2728840.png)
![2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2728842.png)
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2728844.png)

